Cas no 1704959-16-9 ((3S)-3-{(benzyloxy)carbonylamino}-3-(5-bromofuran-2-yl)propanoic acid)

(3S)-3-{(Benzyloxy)carbonylamino}-3-(5-bromofuran-2-yl)propanoic acid is a chiral intermediate with significant utility in organic synthesis and pharmaceutical research. Its key structural features include a 5-bromofuran-2-yl group and a benzyloxycarbonyl (Cbz) protected amine, which enhance its reactivity in peptide coupling and heterocyclic derivatization. The stereospecific (S)-configuration ensures precise enantioselective applications, while the bromine substituent offers a versatile handle for further functionalization via cross-coupling reactions. The carboxylic acid moiety facilitates conjugation or salt formation, improving solubility for downstream processing. This compound is particularly valuable in the development of bioactive molecules, serving as a building block for furan-based scaffolds in medicinal chemistry. Its stability and well-defined reactivity profile make it a reliable choice for synthetic applications.
(3S)-3-{(benzyloxy)carbonylamino}-3-(5-bromofuran-2-yl)propanoic acid structure
1704959-16-9 structure
Product Name:(3S)-3-{(benzyloxy)carbonylamino}-3-(5-bromofuran-2-yl)propanoic acid
CAS No:1704959-16-9
MF:C15H14BrNO5
MW:368.17936372757
CID:6176186
PubChem ID:103667757
Update Time:2025-06-22

(3S)-3-{(benzyloxy)carbonylamino}-3-(5-bromofuran-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-{(benzyloxy)carbonylamino}-3-(5-bromofuran-2-yl)propanoic acid
    • EN300-1164630
    • 1704959-16-9
    • (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(5-bromofuran-2-yl)propanoic acid
    • Inchi: 1S/C15H14BrNO5/c16-13-7-6-12(22-13)11(8-14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,17,20)(H,18,19)/t11-/m0/s1
    • InChI Key: ZANHUNJJGNJVOJ-NSHDSACASA-N
    • SMILES: BrC1=CC=C([C@H](CC(=O)O)NC(=O)OCC2C=CC=CC=2)O1

Computed Properties

  • Exact Mass: 367.00554g/mol
  • Monoisotopic Mass: 367.00554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 88.8Ų

(3S)-3-{(benzyloxy)carbonylamino}-3-(5-bromofuran-2-yl)propanoic acid Pricemore >>

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Additional information on (3S)-3-{(benzyloxy)carbonylamino}-3-(5-bromofuran-2-yl)propanoic acid

Chemical Synthesis and Pharmacological Potential of (3S)-3-{(Benzyloxy)Carbonylamino}-3-(5-Bromofuran-2-Yl)Propanoic Acid (CAS No. 1704959-16-9)

In the rapidly evolving landscape of medicinal chemistry, the compound (3S)-3-{(Benzyloxy)Carbonylamino}-3-(5-Bromofuran-2-Yl)Propanoic Acid (CAS No. 1704959-16-9) has emerged as a promising scaffold for exploring structure-activity relationships (SARs) in drug discovery. This chiral molecule combines a protected amino group [(benzyloxy)carbonyl (Cbz)] with a brominated furan moiety, offering unique opportunities for functionalization and pharmacophore optimization. Recent advancements in asymmetric synthesis methodologies have enabled scalable production of its enantiopure form, which is critical for studying stereochemical effects on biological activity.

The presence of the 5-bromo-furan ring system positions this compound at the intersection of two active pharmacophore elements. Bromine substitution provides a versatile handle for click chemistry modifications, while the furan ring contributes inherent bioactivity observed in compounds like antifungal agents or anti-inflammatory molecules. A 2023 study published in Journal of Medicinal Chemistry demonstrated that analogs with this core structure exhibited selective inhibition of human topoisomerase IIα, a validated anticancer target. The Cbz protecting group ensures stability during synthetic steps while allowing controlled deprotection to access free amine derivatives for conjugation studies.

Synthesis strategies for this compound highlight the importance of stereocontrol at the central chiral center. Researchers from MIT's Institute for Medical Engineering & Science recently reported a catalytic asymmetric Michael addition approach achieving >98% ee using a novel chiral thiourea catalyst. This method represents a significant improvement over earlier racemic approaches, reducing waste and enabling gram-scale synthesis required for preclinical trials. The choice of benzyl ester protection balances solubility properties with ease of removal under mild hydrogenolysis conditions.

In vitro studies reveal fascinating dual mechanisms of action. While the furan ring contributes antioxidant activity via redox cycling, the amide functionality forms hydrogen bonds with enzyme active sites in metabolic pathways. A collaborative study between Pfizer and Stanford University identified that substituting bromine with fluorine significantly enhanced blood-brain barrier permeability without compromising kinase inhibition potency. These findings underscore the compound's potential in developing therapies for neurodegenerative diseases where both enzymatic inhibition and CNS penetration are critical.

Recent advances in computational modeling have accelerated structure-based drug design efforts around this scaffold. Using machine learning-enhanced docking simulations, researchers at ETH Zurich predicted that introducing methyl substituents adjacent to the bromine atom could improve ligand efficiency by 28% against G-protein coupled receptors (GPCRs). These predictions are currently being validated through iterative synthesis cycles guided by real-time mass spectrometry data.

The prodrug nature of this compound's carboxylic acid functionality opens new avenues in targeted delivery systems. A 2024 publication in Nature Communications described pH-sensitive nanoparticles encapsulating its ester prodrugs, achieving 8-fold increased tumor accumulation compared to free drug formulations in murine models. The Cbz group's photolabile properties also enable light-triggered release mechanisms under near-infrared wavelengths, demonstrating potential for spatiotemporal control in localized therapies.

Safety pharmacology evaluations conducted by FDA-approved labs confirm favorable ADMET profiles when compared to clinically used analogs. Hepatotoxicity risks were mitigated through metabolic stability improvements achieved by optimizing steric hindrance around the bromine atom. These results align with recent regulatory trends emphasizing early-stage ADME optimization to reduce attrition rates during clinical development phases.

Ongoing investigations focus on exploiting this scaffold's modular design across therapeutic areas. In oncology applications, conjugates targeting PD-L1 checkpoint proteins are showing promising immune modulatory effects without autoimmunity side effects seen in first-generation inhibitors. Simultaneously, its ability to chelate transition metals like copper II ions is being explored for developing MRI contrast agents with improved relaxivity characteristics.

The integration of continuous flow chemistry systems has further advanced process development capabilities for this compound series. At Merck's R&D facilities, microreactor-based synthesis achieves >95% purity with reduced solvent consumption compared to traditional batch methods. Such advancements position CAS No 1704959-16-9 as an ideal lead compound for sustainable drug manufacturing paradigms demanded by modern pharmaceutical regulations.

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